m-Trimethylammonium aniline

Description

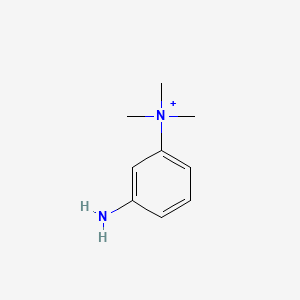

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl)-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,10H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLUMAXYHUEBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965893 | |

| Record name | 3-Amino-N,N,N-trimethylanilinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51570-74-2 | |

| Record name | 3-Amino-N,N,N-trimethylbenzenaminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51570-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Trimethylammonium aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051570742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-N,N,N-trimethylanilinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenaminium, 3-amino-N,N,N-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for M Trimethylammonium Aniline and Analogues

Regioselective Synthesis Strategies

Achieving regioselectivity is paramount when synthesizing specific isomers of substituted aryl trimethylammonium salts. The synthesis of the meta-isomer, m-trimethylammonium aniline (B41778), typically begins with a precursor already bearing the amino or a precursor group at the meta position.

One primary strategy involves the direct quaternization of m-substituted anilines. For instance, starting with 3-aminobenzylamine (B1275103) or a related meta-substituted aniline derivative, direct N-alkylation with a methylating agent can yield the desired m-trimethylammonium aniline salt. The regiochemistry is dictated by the substitution pattern of the starting aniline.

Another approach involves the transformation of a meta-directing group. For example, a nitro group at the meta position relative to another functional group can be reduced to an amine after the formation of the trimethylammonium moiety on a different part of the molecule. A patent describes the synthesis of 2,4,6-trimethylaniline (B148799) starting from the nitration of sym-trimethylbenzene, followed by reduction, showcasing a strategy where functional group manipulation dictates the final substitution pattern. google.com While not a direct synthesis of the title compound, the principle of using a pre-existing substitution pattern to control regiochemistry is fundamental. Positional isomers, such as the para-isomer (4-amino-N,N,N-trimethylanilinium), are synthesized from the corresponding para-substituted anilines, highlighting that the regioselectivity is controlled by the choice of the starting material.

Functional Group Interconversion Routes to Aryl Trimethylammonium Salts

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. mit.edusolubilityofthings.com In the context of aryl trimethylammonium salts, the most prevalent FGI is the conversion of anilines or their N,N-dimethyl derivatives into the quaternary ammonium (B1175870) salt. umich.eduresearchgate.net This is typically achieved through exhaustive methylation.

The direct methylation of an N,N-dimethylamino group on an aromatic ring is a common and efficient method. umich.edu Reagents like methyl trifluoromethanesulfonate (B1224126) (methyl triflate) are highly effective for this transformation due to their high reactivity. umich.edu This conversion is a key step in preparing the aryl trimethylammonium salt, transforming the tertiary amine into a cationic leaving group suitable for nucleophilic aromatic substitution and cross-coupling reactions. acs.orgumich.edu

Beyond direct methylation of anilines, other functional groups can conceptually be converted to the trimethylammonium functionality, though this is less common. For example, a precursor with a leaving group could potentially be displaced by trimethylamine (B31210). However, the direct functionalization of anilines remains the most practical and widely reported method. nih.govresearchgate.net The interconversion of amines to other functional groups often proceeds through the formation of diazonium salts, which are notoriously unstable. ucd.ie Aryl trimethylammonium salts offer a more stable alternative for activating the C-N bond for further reactions. jst.go.jp

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and higher selectivity compared to conventional heating methods. nih.govscielo.org.mx This "green" chemistry approach is applicable to the synthesis of aryl trimethylammonium salts. utep.eduat.ua

The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules and ionic species in the reaction mixture, leading to rapid and uniform heating. nih.gov In the synthesis of aryl trimethylammonium salts from N,N-dimethylanilines and a methylating agent, the polar reactants and the resulting ionic product absorb microwave energy efficiently. This can accelerate the quaternization reaction, which might otherwise require prolonged heating under conventional conditions. For example, microwave irradiation has been successfully used in the synthesis of indolizines via 1,3-dipolar cycloaddition involving pyridinium (B92312) salts, demonstrating its utility for reactions involving quaternary ammonium species. at.ua Similarly, the preparation of various transition metal complexes has been expedited using microwave heating, which effectively warms the alcohol solvents and borohydride (B1222165) salts used in the reactions. nih.gov

| Reaction Type | Conditions | Time | Yield | Reference |

| Conventional Synthesis | Reflux | Several hours to days | Moderate to Good | umich.edu |

| Microwave-Assisted Synthesis | Microwave Irradiation (e.g., 400-450W) | Minutes | Good to Excellent | nih.govscielo.org.mx |

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for reactions involving ammonium salts.

Derivatization from Aniline Precursors via Direct or Catalyzed Processes

The most direct route to aryl trimethylammonium salts is the derivatization of aniline precursors. nih.govresearchgate.net This can be accomplished through direct alkylation or via transition-metal-catalyzed processes that utilize the aniline functionality to introduce other groups.

Direct Derivatization: This method involves the exhaustive methylation of the amino group of an aniline or, more commonly, an N,N-dimethylaniline. A highly reactive methylating agent such as methyl trifluoromethanesulfonate is often used, reacting with the N,N-dimethylaniline in a solvent like dichloromethane (B109758) to produce the desired aryltrimethylammonium trifluoromethanesulfonate salt in a single step. umich.edu This method is compatible with various functional groups, including aldehydes, ketones, and esters. umich.edu The resulting trimethylammonium group is an excellent leaving group, making these salts valuable precursors for nucleophilic substitution reactions. acs.orgumich.edu

Catalyzed Processes: While direct methylation forms the trimethylammonium salt, catalyzed processes often utilize these salts for further transformations. For instance, aniline-derived trimethylammonium salts are effective electrophiles in a variety of nickel- and palladium-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.orgresearchgate.net These reactions allow for the formation of C-C, C-O, and C-N bonds by cleaving the C(sp²)–N bond of the ammonium salt. nih.govjst.go.jp A cobalt-catalyzed aminocarbonylation of aniline-derived trialkylammonium salts promoted by visible light has also been demonstrated. nih.gov Furthermore, ruthenium-catalyzed systems can achieve the deaminative coupling of anilines with primary amines to form secondary amines, showcasing another catalytic route for derivatizing aniline precursors. nih.gov

| Method | Reagent/Catalyst | Product Type | Key Feature | Reference(s) |

| Direct Methylation | Methyl trifluoromethanesulfonate | Aryltrimethylammonium triflate | Simple, one-step synthesis | umich.edu |

| Stille Coupling | Ni(cod)₂ / Imidazole ligand | Biaryls | Uses ammonium salt as electrophile | jst.go.jp |

| Aminocarbonylation | Cobalt catalyst / Visible light | Aryl amides | Mild conditions, late-stage functionalization | nih.gov |

| Suzuki Coupling | Pd or Ni catalyst | Biaryls | Activation of anilines for C-C coupling | researchgate.netresearchgate.net |

Table 2: Selected Derivatization and Subsequent Reactions of Aniline Precursors.

One-Pot Telescoped Synthetic Sequences

One-pot or telescoped synthetic sequences, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, cost, and waste reduction. mdpi.comresearchgate.net Such strategies are applicable to the synthesis and derivatization of this compound and its analogues.

These one-pot sequences enhance the synthetic utility of anilines, allowing for their direct conversion into more complex functionalized molecules with minimal purification steps.

Synthesis of Polymeric Architectures Incorporating Trimethylammonium Aniline Moieties

Incorporating trimethylammonium aniline moieties into polymeric architectures creates functional materials with unique properties for diverse applications. mdpi.comnih.govpolimi.it The synthesis of these polymers can be achieved by polymerizing monomers that already contain the trimethylammonium aniline group or by post-polymerization modification.

Polymerization of Functional Monomers: One approach is the synthesis of a monomer containing the desired functionality, followed by its polymerization. For example, vinylbenzyltrimethylammonium chloride can be copolymerized with other monomers like acrylic acid via free radical polymerization to create crosslinked polymeric materials. mdpi.com While this example uses a benzylammonium group, a similar strategy could be employed with a monomer derived from this compound. The polymerization of aniline and its derivatives is a well-established field, often using chemical or electrochemical oxidative polymerization to produce conductive polymers like polyaniline (PANI). beilstein-journals.orgmdpi.comnih.gov New aniline derivatives can be synthesized and subsequently polymerized to create polymers with tailored properties for applications such as chemical sensors. nih.gov

Post-Polymerization Modification: Alternatively, a pre-existing polymer can be chemically modified to introduce the trimethylammonium functionality. For instance, a polymer with reactive side groups, such as poly(pentafluorophenyl acrylate), can be synthesized and then modified by reacting it with a molecule containing both a nucleophilic group and a trimethylammonium moiety. mdpi.com This modular approach allows for precise control over the polymer's final composition and properties. Such functionalized polymers have been used to create single-chain polymeric nanoparticles (SCPNs) for catalysis and nanomedicine. mdpi.com

These polymeric materials can have complex architectures, including linear, branched, cross-linked, or hyper-cross-linked structures, which influence their final properties and applications, from antifouling coatings to advanced materials for electronics and catalysis. nih.govmdpi.comresearchgate.net

Elucidation of Structure and Bonding Via Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of m-trimethylammonium aniline (B41778) in solution. It provides detailed information about the chemical environment of each atom, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

In ¹³C NMR spectroscopy of aniline, the carbon atom bonded to the amino group (C1) resonates at a specific chemical shift, with other aromatic carbons appearing at distinct positions. chemicalbook.com For a substituted aniline like m-trimethylammonium aniline, the electron-withdrawing trimethylammonium group and the electron-donating amino group would significantly influence the chemical shifts of the aromatic carbons, allowing for their definitive assignment.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals and for establishing the connectivity between atoms. emerypharma.com Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental.

COSY: This experiment would reveal the coupling relationships between adjacent protons in the aromatic ring, helping to trace the proton-proton network.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds. It would be crucial for confirming the placement of the substituents by showing correlations between the protons of the trimethylammonium group and the carbons of the aromatic ring, as well as between the aromatic protons and the quaternary carbon of the trimethylammonium group.

While specific 2D NMR studies for this compound were not found, these standard techniques are routinely applied for the structural elucidation of complex organic molecules. emerypharma.comdokumen.pub

Solid-state NMR (ssNMR) spectroscopy provides structural information about materials in their solid, bulk form, which can differ from their structure in solution. anr.frrsc.org This technique is particularly useful for analyzing the structure and dynamics of polymers and crystalline materials. mdpi.com For this compound, ssNMR could reveal details about the packing of the molecules in the crystal lattice, the presence of different polymorphs, and the dynamics of the trimethylammonium group. For instance, studies on polyaniline have utilized ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic Angle Spinning) ssNMR to investigate structural changes and the state of oxidation. mdpi.com Similar experiments on this compound could provide insight into the local environment of the nitrogen and carbon atoms in the solid state.

The conformation of a molecule, which describes the spatial arrangement of its atoms, can be investigated using NMR data, often in conjunction with theoretical calculations. auremn.org.bracs.org For this compound, a key conformational feature is the rotation around the C-N bond connecting the aromatic ring to the trimethylammonium group. While specific conformational analysis of this molecule via NMR was not found, studies on analogous systems show that the orientation of substituents on an aromatic ring can be determined by analyzing NMR parameters like nuclear Overhauser effects (NOEs), which provide through-space distance information between protons. isuct.ru Such data, combined with computational modeling, can determine the preferred conformation of the molecule, considering factors like steric hindrance between the methyl groups and the aromatic ring. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Specific Bond and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and specific bonds within a molecule by measuring their characteristic vibrational frequencies. researchgate.netscispace.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands. Based on data for similar compounds, these would include:

N-H stretching vibrations from the primary amino (-NH₂) group, typically appearing in the 3300–3500 cm⁻¹ region. Aniline itself shows asymmetric and symmetric NH₂ stretching bands at 3435 cm⁻¹ and 3351 cm⁻¹, respectively. researchgate.net

C-H stretching vibrations from the aromatic ring and the methyl groups.

Aromatic C=C ring stretching vibrations , which are typically observed in the 1450–1600 cm⁻¹ range.

A C-N⁺ stretching vibration associated with the trimethylammonium quaternary group, which has been assigned in the range of 1487-1490 cm⁻¹ in similar structures. researchgate.net

NH₂ bending (scissoring) vibrations , seen for aniline at 1618 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. In studies of aniline and its derivatives, the ring breathing mode is a prominent feature and is sensitive to the nature and position of substituents on the ring. researchgate.net For example, the protonation of the amine group in aniline to form anilinium causes a blue-shift in the ring breathing mode from 1000 cm⁻¹ to 1006 cm⁻¹. uiowa.edu A similar sensitivity would be expected for this compound due to the presence of both the amino and the charged trimethylammonium groups.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | |

| Quaternary Ammonium (B1175870) (-N⁺(CH₃)₃) | C-N⁺ Stretch | ~1487 - 1490 | researchgate.net |

| Amino (-NH₂) | N-H Bend | ~1618 | researchgate.net |

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Gas-Phase Ion Structure Analysis

Advanced mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for elucidating its structure by analyzing how it breaks apart (fragments). mzcloud.org For this compound, which has a calculated molecular weight of 151.23 g/mol for the cation, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. nih.gov

The fragmentation of quaternary ammonium compounds in the mass spectrometer can occur through specific pathways. mdpi.comnih.gov Collision-Induced Dissociation (CID) is a common technique used to induce fragmentation. mdpi.com While a detailed fragmentation pattern for this compound is not available, studies on similar molecules, like trimethylamine (B31210), show characteristic losses. docbrown.info For this compound, potential fragmentation pathways could include:

Neutral loss of a methyl radical (CH₃•) from the trimethylammonium group.

Loss of trimethylamine ((CH₃)₃N) via charge-remote fragmentation. acs.org

Cleavage of the aromatic ring.

The presence of the primary amine group would also influence the fragmentation pattern, potentially leading to the formation of characteristic ions that could be used to identify the compound. researchgate.netnsf.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. nih.govyoutube.com

Although a specific crystal structure for this compound was not found in the search results, data from analogous compounds provide insight into its likely solid-state structure. nih.gov For quaternary ammonium salts, the nitrogen atom of the -N⁺(CH₃)₃ group adopts a tetrahedral geometry with C-N-C bond angles close to the ideal 109.5°, though steric repulsion between the methyl groups can cause slight deviations. The C-N bond length between the aromatic ring and the ammonium nitrogen would be typical for a C(aryl)-N⁺ single bond. mdpi.com

In the crystal lattice, intermolecular interactions would play a key role in stabilizing the structure. These interactions would likely include:

Hydrogen bonding: The protons of the amino group (-NH₂) can act as hydrogen bond donors, interacting with the counter-ion (e.g., chloride, bromide) or other acceptor atoms in adjacent molecules. nih.gov

Cation-π interactions: The positively charged trimethylammonium group can interact favorably with the electron-rich π-system of the aromatic ring of a neighboring molecule.

The analysis of the crystal structure would reveal how these different forces dictate the supramolecular assembly of this compound in the solid state. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (4-aminophenyl)trimethylammonium |

| (3-aminophenyl)trimethylazanium |

| Aniline |

| Anilinium |

| Trimethylamine |

Electronic Absorption and Linear Dichroism (LD) Spectroscopy for Aggregation and Electronic Transitions

Electronic absorption spectroscopy, which probes the electronic transitions within a molecule, and linear dichroism (LD) spectroscopy, a technique that provides information on the orientation of molecules, are powerful tools for characterizing compounds like this compound. While specific experimental data for this compound is not extensively documented in the reviewed literature, the behavior of analogous compounds, such as aniline and its derivatives, provides a strong basis for understanding its expected spectroscopic properties. researchgate.net

The electronic spectrum of aniline, the parent amine of this compound, exhibits strong absorption bands in the ultraviolet (UV) region. researchgate.net These are attributed to π → π* transitions within the benzene (B151609) ring. The introduction of the trimethylammonium group, a deactivating meta-director, is expected to influence these transitions. vaia.com Due to its positive charge, the -N(CH₃)₃⁺ group withdraws electron density from the aromatic ring through an inductive effect, which can lead to a shift in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted aniline.

In a study on a more complex tetra(aniline)-based cationic amphiphile (TANI-PTAB), concentration-dependent UV-Vis spectroscopy revealed a bathochromic shift (a shift to longer wavelengths) at higher concentrations, indicating molecular aggregation. nih.gov For instance, a 32 nm red shift was observed when the concentration was increased from 1 x 10⁻⁵ M to 1 x 10⁻³ M. nih.gov Similar concentration-dependent studies on this compound could reveal its critical aggregation concentration (CAC) and provide insights into the intermolecular interactions driving self-assembly.

Expected Electronic Transitions for this compound

Based on the spectrum of aniline and the electronic effects of the trimethylammonium group, the following characteristics for the principal electronic transitions can be anticipated.

| Transition | Expected Wavelength Region (nm) | Nature of Transition | Expected Influence of -N(CH₃)₃⁺ Group |

| Band I | ~280-300 | π → π* (benzenoid) | Hypsochromic shift (to shorter wavelength) and/or change in intensity compared to aniline. |

| Band II | ~230-250 | π → π* (benzenoid) | Likely modification in wavelength and intensity. |

Linear dichroism (LD) is a technique that measures the differential absorption of linearly polarized light by an oriented sample. warwick.ac.uk It is particularly useful for studying the structure of elongated or aggregated molecules in solution. For this compound, LD studies could be employed to investigate the orientation of the molecules within any aggregates that may form. In studies of the aforementioned TANI-PTAB, which self-assembles into nanowires, LD spectroscopy combined with computational modeling suggested an antiparallel arrangement of the molecules within the nanowires, with their long axes perpendicular to the long axis of the nanowire. nih.govacs.org This demonstrates the power of LD in elucidating the supramolecular structure of assemblies of aniline derivatives.

Should this compound form aggregates, these could be oriented in a flow cell (Couette flow), and the resulting LD spectrum would provide information on the orientation of the chromophore (the aniline ring) relative to the orientation axis. warwick.ac.uk A positive or negative LD signal would indicate whether the electronic transition dipole moment is oriented more parallel or perpendicular to the axis of orientation, respectively, thus revealing details about the packing of the molecules in the aggregated state.

Computational and Theoretical Chemistry Investigations of M Trimethylammonium Aniline

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like m-trimethylammonium aniline (B41778). These methods provide insights into the distribution of electrons, the energies of molecular orbitals, and various descriptors that quantify chemical behavior.

Studies on substituted phenyltrimethylammonium (B184261) cations, often performed at levels like B3LYP/6-311++G(2d,p), explore the relationship between the position of substituents on the benzene (B151609) ring and the stability of the cation. researchgate.net For m-trimethylammonium aniline, the primary focus is on how the electron-donating amino (-NH₂) group and the electron-withdrawing trimethylammonium (-N⁺(CH₃)₃) group influence the electronic properties of the aromatic ring. The trimethylammonium group acts as a meta-directing deactivator primarily through a strong inductive electron-withdrawing effect, as it lacks a resonance-withdrawing capability. openstax.org

DFT calculations can determine the natural charge distribution across the molecule. For instance, in a related isomer, (4-aminophenyl)trimethylazanium, DFT calculations revealed a significant positive charge (+0.82) on the ammonium (B1175870) nitrogen, while the amino nitrogen carries a partial negative charge (-0.45). This charge polarization is crucial for understanding the molecule's reactivity, particularly in electrophilic and nucleophilic reactions. The amino group donates electron density to the ring via resonance, while the quaternary ammonium group withdraws it inductively.

Reactivity descriptors derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also calculated. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Table 1: Calculated Electronic Properties of Phenyltrimethylammonium Isomers Note: This table is illustrative, based on typical results from DFT calculations for analogous compounds.

| Property | This compound | p-Trimethylammonium aniline | Computational Method |

|---|---|---|---|

| Charge on Ammonium N | ~ +0.8 | +0.82 | DFT |

| Charge on Amino N | ~ -0.4 | -0.45 | DFT |

| HOMO Energy | Value (eV) | Value (eV) | DFT/B3LYP |

| LUMO Energy | Value (eV) | Value (eV) | DFT/B3LYP |

| HOMO-LUMO Gap | Value (eV) | Value (eV) | DFT/B3LYP |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape and dynamic behavior of this compound. These simulations can model the molecule in various environments, such as in aqueous solution or interacting with biological macromolecules. nih.gov

For molecules containing flexible groups like the trimethylammonium group, MD simulations can explore the rotational and vibrational motions that define its preferred conformations. In the case of acetylcholine, which also possesses a trimethylammonium terminus, crystal structure data and simulations show a preference for a gauche conformation despite potential steric hindrance, a finding that is crucial for its biological activity. acs.org For aniline derivatives, nitrogen hybridization can vary, often resulting in a slightly pyramidal geometry. acs.orgacs.org

MD simulations of trimethylammonium chloride in aqueous solution have shown that even at low concentrations, there are significant solute-solute interactions and structural inhomogeneity. rsc.org For this compound, simulations would likely reveal specific hydration shells around the charged ammonium group and the polar amine group, influencing its solubility and interactions. The simulations can also track key structural parameters, such as the phi/psi angles of the backbone in larger molecules, to reveal conformational changes induced by ligand binding or environmental shifts. mdpi.com

The results from MD simulations are critical for understanding how this compound behaves in a dynamic, solvated system, which is often more representative of its state in chemical reactions or biological systems than a static, gas-phase model.

Reaction Mechanism Predictions and Energy Landscape Mapping

Theoretical chemistry provides powerful tools for predicting the most likely pathways for chemical reactions and mapping the associated energy landscapes. For this compound, this involves calculating the energies of reactants, products, transition states, and intermediates for potential reactions.

One area of investigation is nucleophilic aromatic substitution. Computational studies on the reaction of anilines with quinones have shown a thermodynamic preference for addition/oxidation products. nih.gov The calculated energy barriers for the nucleophilic attack steps can justify the formation of experimentally observed products. nih.gov Natural Bond Order (NBO) analysis of transition states can reveal the key orbital interactions that facilitate the reaction. nih.gov

Another relevant area is the degradation of trimethylanilinium salts. Mechanistic studies combining kinetics and computation have shown that these salts can undergo thermal degradation via an Sₙ2 pathway, releasing methyl iodide and the parent aniline. rsc.org DFT calculations can map the potential energy surface for such reactions, comparing, for example, the Sₙ2 pathway with a competing SₙAr pathway and confirming that the Sₙ2 reaction is kinetically and thermodynamically favored. rsc.org These predictions are vital for understanding the stability and reactivity of this compound when used as a reagent in synthesis. rsc.org

Studies of Intermolecular Interactions: Cation-π, Hydrogen Bonding, and Electrostatic Interactions

The structure of this compound is ideal for studying a range of non-covalent interactions that govern its self-assembly and recognition by other molecules.

Cation-π Interactions : This is a dominant interaction for this molecule, occurring between the positively charged trimethylammonium group and the π-electron cloud of an aromatic ring. nih.govwikipedia.org Extensive computational and gas-phase studies have established that this is a strong non-covalent force, primarily electrostatic in nature. nih.govacs.org Theoretical studies on protonated phenylalkylamines show that the most stable conformers are folded to allow the charged ammonium group to interact with the aromatic π-system. acs.org The strength of the interaction can be modulated by substituents on the aromatic ring; electron-donating groups on the π-system generally enhance the binding energy. acs.org Aniline itself produces a stronger cation-π interaction than benzene. nih.govacs.org

Hydrogen Bonding : The primary amine group (-NH₂) of this compound can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as an acceptor. Furthermore, the hydrogens on the methyl groups of the charged ammonium terminus can participate in weak C-H···O or C-H···N hydrogen bonds. researchgate.net

Table 2: Representative Cation-π Interaction Energies Source: Based on computational data from literature for similar systems. nih.govacs.org

| Interacting Pair | Binding Energy (kcal/mol) | Computational Method |

|---|---|---|

| Na⁺ ··· Benzene | -23.3 | M06-2X/6-31+G acs.org |

| K⁺ ··· Benzene | -17.9 | M06-2X/6-31+G acs.org |

| NH₄⁺ ··· Benzene | -17.9 | M06-2X/6-31+G* acs.org |

| Li⁺ ··· Aniline | Stronger than Li⁺ ··· Benzene | Theoretical Study nih.gov |

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is instrumental in predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural confirmation of compounds like this compound.

By calculating vibrational frequencies using DFT, a theoretical Infrared (IR) spectrum can be generated. This is particularly useful for identifying complex ions in the gas phase. Cryogenic messenger and IRMPD (Infrared Multiple Photon Dissociation) ion spectroscopy, when combined with computational chemistry, can definitively characterize the structures of ions like protonated anilines. uni-koeln.de For instance, the calculated IR spectrum of a proposed structure can be compared with the experimental gas-phase spectrum to confirm its identity. uni-koeln.de

Similarly, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which allows for the prediction of UV-Visible absorption spectra. Such calculations can help explain the origin of observed absorption bands, such as the polaron bands seen in polyaniline complexes, and how they shift with changes in pH or oxidation state. researchgate.netresearchgate.net These computational examinations can provide insights into the interactions responsible for the formation of specific noncovalent systems that influence the electronic spectra. researchgate.net This correlation between predicted and experimental data is a powerful validation of both the theoretical models and the experimental observations.

Reactivity and Mechanistic Investigations of M Trimethylammonium Aniline Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions Utilizing the Trimethylammonium Group as a Leaving Group

The trimethylammonium group is a powerful activating group for nucleophilic aromatic substitution (SNAr) due to its strong electron-withdrawing inductive effect and its capacity to function as an effective leaving group. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The presence of the positively charged -N(CH₃)₃⁺ group significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. This activation is crucial for facilitating reactions that would otherwise be difficult with less activated aromatic systems. nih.gov The trimethylammonium moiety is an excellent leaving group because, upon cleavage of the C-N bond, it departs as a stable, neutral trimethylamine (B31210) molecule.

Kinetic studies on related N,N,N-trimethylanilinium salts have provided insight into their degradation and reactivity pathways. For instance, thermal degradation can occur via a closed-shell Sₙ2-centered pathway, where a counter-ion (like iodide) attacks a methyl group to produce methyl iodide and the parent aniline (B41778). nih.gov However, under different conditions, the entire trimethylammonium group can be displaced from the aryl ring. Computational studies comparing SNAr (attack at the ring) versus Sₙ2 (attack at a methyl group) for phenolate (B1203915) reacting with an anilinium cation showed different activation barriers, highlighting the competitive nature of these pathways. nih.gov

| Nucleophile | Product | Reaction Conditions | Reference |

| Amine | Substituted Aniline | Base, Solvent (e.g., DMSO) | fishersci.co.uk |

| Alcohol | Aryl Ether | Base (e.g., NaH), THF | fishersci.co.uk |

| Thiol | Aryl Thioether | Base, Solvent | fishersci.co.uk |

| Cobaltate Complex | Aryl Cobalt Intermediate | Visible Light, CO | nih.gov |

Oxidative Transformations and Mechanistic Pathways of Aniline Derivatives

The oxidation of aniline and its derivatives is a complex process that can yield a variety of products depending on the oxidant and reaction conditions. openaccessjournals.comasianpubs.org The amino group makes the aromatic ring highly susceptible to oxidation. openaccessjournals.com The general mechanism often begins with the removal of an electron from the nitrogen atom to form a radical cation. This intermediate can then undergo further reactions, including dimerization, polymerization, or conversion to other oxidized species. mdpi.comnih.gov

Common oxidation products of aniline include:

Nitrobenzene : Formed under strong, non-selective oxidizing conditions, such as with potassium permanganate (B83412) in an acidic medium. openaccessjournals.com

Benzoquinones : These compounds can be formed through the oxidation of aniline and are valuable intermediates in organic synthesis. openaccessjournals.com

Azoxybenzene and Azobenzene : These can be produced through the indirect reaction of ozone with aniline at a basic pH. asianpubs.org

Polyaniline : Oxidative polymerization is a key reaction of aniline, leading to the formation of conductive polymers. The process involves the coupling of radical cations. mdpi.com

The electrochemical oxidation of aniline derivatives has been extensively studied, providing a controlled method for these transformations. mdpi.comnih.gov Spectroscopic studies following the chemical oxidation of aniline reveal an induction period followed by the formation of linear oligomers in an oxidized state (pernigraniline), which is then reduced to the emeraldine (B8112657) form. mdpi.com

Reductive Pathways of Aromatic Rings and Nitrogen Functionalities

The reduction of aromatic compounds containing nitrogen functionalities can target either the aromatic ring or the nitrogen-containing group. The reduction of aryl nitro compounds to anilines is a fundamental transformation in organic chemistry, achievable with reagents like iron in acid or through catalytic hydrogenation. wikipedia.org

For a molecule like m-trimethylammonium aniline, reduction can follow several pathways:

Birch Reduction : This dissolving metal reduction (typically using sodium or lithium in liquid ammonia) reduces aromatic rings to non-conjugated dienes. wordpress.comlumenlearning.com The reactivity in a Birch reduction is increased by electron-withdrawing groups, which stabilize the intermediate radical anion. lumenlearning.com Therefore, the -N(CH₃)₃⁺ group would facilitate the reduction of the aromatic ring.

Catalytic Hydrogenation : Complete reduction of the aromatic ring to a cyclohexane (B81311) ring can be achieved through catalytic hydrogenation at high pressures and temperatures using catalysts like platinum, palladium, or nickel. lumenlearning.comlibretexts.org Under milder conditions, it is possible to selectively reduce other functional groups without affecting the aromatic ring. libretexts.org

Reductive Deamination : In certain microbial degradation pathways, aniline can undergo an initial carboxylation followed by activation to an aminobenzoyl-CoA derivative. This intermediate can then be reductively deaminated to benzoyl-CoA. d-nb.info Similar reductive deamination has been observed as an initial step in the anaerobic microbial degradation of halogenated anilines. researchgate.net

| Reduction Method | Target | Product | Reagents |

| Catalytic Hydrogenation | Aromatic Ring | Substituted Cyclohexylamine | H₂, Pt/Pd/Ni catalyst, high pressure |

| Birch Reduction | Aromatic Ring | Substituted Cyclohexadiene | Na or Li, liquid NH₃, alcohol |

| Reductive Deamination | Amino Group | Substituted Benzene (B151609) | Microbial pathways |

Electrophilic and Radical Reactions of the Aniline Moiety

The aniline moiety exhibits rich reactivity towards both electrophiles and radicals.

Electrophilic Aromatic Substitution: The amino group (-NH₂) is a powerful activating, ortho-, para-directing group due to the delocalization of its lone pair of electrons into the benzene ring. chemistrysteps.combyjus.com Conversely, the trimethylammonium group (-N(CH₃)₃⁺) is a strong deactivating, meta-directing group due to its positive charge and strong inductive electron withdrawal.

Radical Reactions: The aniline moiety can also participate in radical reactions. Oxidation can lead to the formation of N-centered radicals. nih.gov Theoretical studies on the reaction of aniline with methyl radicals show that the radical can either abstract a hydrogen atom from the amino group or add to the aromatic ring. nih.gov The polarity of the reactants is crucial in radical additions to aniline derivatives; electrophilic radicals combine most effectively with nucleophilic arenes. beilstein-journals.org This is in contrast to the Minisci reaction, where the radical is nucleophilic. beilstein-journals.org The substitution on the nitrogen atom is also important, with methyl substitution leading to slower radical addition than phenyl substitution. beilstein-journals.org

Catalytic Carbonylation Reactions of Aryl Trimethylammonium Salts

Catalytic carbonylation represents a powerful method for introducing a carbonyl group into an organic molecule. While the carbonylation of aryl halides is well-established, the use of aniline derivatives via C(sp²)-N bond cleavage is a more recent and challenging development. nih.govunc.edu

Recent studies have demonstrated a cobalt-catalyzed aminocarbonylation and alkoxycarbonylation of aniline-derived trialkylammonium salts. nih.govunc.eduresearchgate.net This transformation is promoted by visible light and proceeds under mild conditions with low pressures of carbon monoxide gas. The reaction is suitable for a diverse range of substrates and can even be performed in a telescoped fashion directly from the parent aniline. nih.gov

The proposed mechanism, supported by DFT calculations, involves a novel pathway for a cobalt-catalyzed carbonylation. It is suggested that the process begins with a visible light-induced carbonyl photodissociation from the cobalt catalyst. This is followed by an oxidative addition of the cobalt complex to the aryl trimethylammonium salt, which proceeds through a concerted SNAr-type pathway to generate a key aryl cobalt intermediate. nih.gov

| Catalyst | Ligand | Light Source | Nucleophile | Product | Reference |

| Co₂(CO)₈ | None | Blue LEDs | Alkylamines | Amide | nih.gov |

| Co₂(CO)₈ | None | Blue LEDs | Alcohols | Ester | nih.gov |

Stereoselective Transformations and Chiral Induction

Introducing chirality into aniline derivatives is a significant goal in synthetic chemistry for the production of valuable chiral molecules. nih.govdoaj.org While specific examples for this compound are not extensively documented, general strategies can be applied.

One approach involves the dearomatization of the aniline ring to break its planarity, followed by an asymmetric transformation. For example, para-substituted anilines can be converted to chiral α-branched benzylic amines through a sequence of oxidative dearomatization, chiral sulfur ylide-mediated asymmetric aziridination, and subsequent rearrangement. nih.gov

Another strategy involves the interaction of a modified aniline polymer with chiral molecules. For instance, poly(2-methoxyaniline-5-sulfonic acid) can form associations with a wide range of chiral amines and amino alcohols, leading to optically active films. uq.edu.au This chiral induction is believed to be initiated by acid-base interactions. uq.edu.au Furthermore, the replacement of the aniline nitrogen with natural α-amino acids has been used to synthesize chiral N-alkylated indoles, driven by a dearomatization process. doaj.org

Investigation of Reaction Intermediates through Spectroscopy and Computation

Understanding the mechanisms of the transformations involving this compound relies heavily on the characterization of transient intermediates. This is achieved through a combination of spectroscopic techniques and computational modeling.

Spectroscopy : In the study of aniline oxidation, techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy and ex-situ surface-enhanced Raman scattering (SERS) and UV-Vis spectroscopy are employed. mdpi.com These methods allow for the real-time observation of the formation and evolution of intermediates, such as the conversion of pernigraniline to emeraldine during the polymerization of aniline. mdpi.com Electron spin resonance (ESR) spectroscopy has been used to detect the formation of phenyl radical metabolites from aniline derivatives, which are proposed to be the reactive species responsible for generating other radicals. nih.gov

Computation : Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction pathways and the structures of intermediates and transition states. DFT has been used to support a novel mechanism for the cobalt-catalyzed carbonylation of aryl trimethylammonium salts, identifying an SNAr-type oxidative addition as a key step and calculating its activation energy. nih.gov Computational studies have also been used to investigate intramolecular radical additions to substituted anilines, revealing that polar effects are highly important and that the reaction rates correlate with the SOMO-HOMO energy gap. beilstein-journals.org

Intermolecular Interactions and Supramolecular Assembly of M Trimethylammonium Aniline Systems

Host-Guest Chemistry with Macrocyclic Receptors

The interactions of m-trimethylammonium aniline (B41778) and its derivatives with various macrocyclic hosts have been a subject of significant interest in supramolecular chemistry. These studies reveal the subtle interplay of forces that drive molecular recognition.

Calixarenes:

Water-soluble calix nih.govarenes have been shown to selectively recognize the trimethylammonium group of aromatic ammonium (B1175870) compounds. In a study of N,N,N-trimethylanilinium, a compound structurally analogous to the cation of m-trimethylammonium aniline, with two different water-soluble calix nih.govarenes fixed in a cone conformation, distinct binding modes were observed. One calixarene (B151959) derivative specifically binds the trimethylammonium headgroup, while another recognizes the aromatic ring. This selectivity is driven by a combination of cation-π and CH-π interactions between the methyl groups of the trimethylammonium moiety and the electron-rich cavity of the calixarene. The presence of sulfonate groups on the calixarene further enhances the binding affinity. Calorimetric and ¹H NMR spectroscopic data have been used to determine the binding constants and thermodynamic parameters of these host-guest complexes. unict.it

Cucurbiturils:

Cucurbiturils are another class of macrocyclic hosts that form stable complexes with aniline and its derivatives. Studies on aniline-containing guest molecules with α,α',δ,δ'-tetramethyl-cucurbit nih.govuril (TMeQ nih.gov) and cucurbit researchgate.neturil (Q researchgate.net) have demonstrated the formation of stable 1:1 inclusion complexes. The oval cavity of TMeQ nih.gov shows a better size and shape complementarity to the aromatic ring of aniline guests compared to the more spherical cavity of Q researchgate.net. The inclusion of the guest within the host cavity leads to significant changes in the NMR chemical shifts of the host protons and is characterized by large negative entropy values, indicating a restriction of the guest's rotational freedom. X-ray crystallography has confirmed that the aromatic ring of the guest resides within the cavity of the TMeQ nih.gov host. nih.gov

Cyclodextrins:

Cyclodextrins, with their hydrophobic inner cavity and hydrophilic exterior, are capable of encapsulating a wide variety of guest molecules, including aniline derivatives. The binding of aniline-substituted dodecaborates to cyclodextrins has been studied, revealing that these hybrid molecules show a sizable affinity for cyclodextrin (B1172386) cavities. The formation of these inclusion complexes is influenced by the substitution pattern on the aniline ring and the size of the cyclodextrin. researchgate.net

Table 1: Host-Guest Interactions of this compound Analogues with Macrocyclic Receptors

| Macrocyclic Host | Guest Molecule | Key Interactions | Technique(s) Used | Reference |

|---|---|---|---|---|

| Water-soluble calix nih.govarene | N,N,N-trimethylanilinium | Cation-π, CH-π | ¹H NMR, Calorimetry | unict.it |

| TMeQ nih.gov and Q researchgate.net | Aniline derivatives | Hydrophobic, van der Waals | NMR, ITC, X-ray crystallography | nih.gov |

| Cyclodextrins | Aniline-substituted dodecaborates | Hydrophobic | Not specified | researchgate.net |

Self-Assembly into Ordered Nanostructures (e.g., Nanowires, Helical Systems)

The amphiphilic nature of certain derivatives of this compound, combining a hydrophilic trimethylammonium headgroup with a more hydrophobic oligo(aniline) backbone, can drive their self-assembly into well-defined nanostructures in aqueous environments.

A notable example is a tetra(aniline)-based cationic amphiphile, TANI-NHC(O)C₅H₁₀N(CH₃)₃⁺Br⁻ (TANI-PTAB), where a tetra(aniline) block is end-functionalized with a trimethylammonium group. In its emeraldine (B8112657) base state, this molecule spontaneously self-assembles into high-aspect-ratio nanowires in aqueous solution. The self-assembly process is strongly favored enthalpically and follows an isodesmic model.

Furthermore, the introduction of a chiral dopant, such as (S)- or (R)-camphorsulfonic acid (CSA), not only converts the tetra(aniline) segment to its conductive emeraldine salt state but also induces a helical twist in the self-assembled nanowires. This chirality transfer from the dopant to the supramolecular structure is observed through circular dichroism (CD) spectroscopy. These helical, conductive nanowires represent a promising material for molecular electronics and showcase the potential for creating complex, functional nanostructures through the self-assembly of this compound derivatives.

Co-crystal Formation and Solid-State Interactions

While specific studies on the co-crystal formation of this compound are not extensively documented in the reviewed literature, the principles of crystal engineering suggest its potential to form co-crystals with various co-formers. The presence of both a hydrogen bond donor (the amino group) and a charged group capable of strong electrostatic interactions (the trimethylammonium group) makes it an interesting candidate for the design of multi-component crystalline materials.

The stability of arylammonium salts in the solid state is a critical factor. Studies on the degradation of N,N,N-trimethylarylammonium salts have shown that the nature of the counter-anion plays a significant role in their thermal stability. For instance, halide salts show a trend in degradation that correlates with the nucleophilicity of the halide in polar aprotic solvents (Cl⁻ > Br⁻ > I⁻). nih.gov This understanding of solid-state stability is crucial for the successful design and isolation of co-crystals involving this compound.

Anion Recognition and Binding Studies

The positively charged trimethylammonium group in this compound makes it a potential candidate for anion recognition and binding. While specific research focusing solely on this compound as an anion receptor is limited in the provided literature, the fundamental principles of supramolecular chemistry suggest that the trimethylammonium moiety can engage in electrostatic and hydrogen bonding interactions with various anions.

The design of synthetic anion receptors often utilizes functional groups capable of forming strong interactions with anions. The anilinium motif, in a broader context, has been explored in anion sensing applications. The degradation studies of N,N,N-trimethylanilinium salts with different anions (halides, triflate) implicitly probe the strength of the ion-pairing interaction in the solid state and in solution, which is a fundamental aspect of anion binding. nih.gov The differential stability observed with various anions indicates a degree of selectivity in these interactions.

Interactions with Surfaces and Interfaces

The adsorption and interaction of aniline and its derivatives with various surfaces are of fundamental importance in fields such as catalysis, corrosion inhibition, and materials science. While direct studies on this compound are not prevalent in the provided search results, research on aniline provides insights into the potential behavior of its derivatives.

Aniline has been shown to adsorb on various surfaces, including nanoporous materials and metal surfaces. The adsorption mechanism can involve a combination of chemisorption and physisorption, driven by electrostatic interactions, hydrogen bonding, and π-π interactions between the aniline molecule and the surface. For instance, the removal of aniline from aqueous solutions using modified montmorillonite (B579905) clay has been demonstrated, with the adsorption process being influenced by factors such as pH and temperature.

The trimethylammonium group in this compound would be expected to significantly influence its interaction with surfaces. The positive charge would promote strong electrostatic interactions with negatively charged surfaces. This could lead to different adsorption behaviors and surface assemblies compared to neutral aniline.

Applications in Advanced Materials Science and Catalysis

Functional Polymers and Polyelectrolytes

The presence of the trimethylammonium group allows m-trimethylammonium aniline (B41778) to act as a monomer for the synthesis of cationic polyelectrolytes. These polymers are characterized by a positively charged backbone, which renders them water-soluble and capable of interacting with a variety of anionic species.

The polymerization of m-trimethylammonium aniline can, in principle, be achieved through oxidative coupling of the aniline moieties, similar to the synthesis of polyaniline (PANI). The resulting polymer, poly(m-aminophenyltrimethylammonium), would be a water-soluble, self-doped conducting polymer. Unlike traditional polyaniline, which requires protonation by an external acid to become conductive, the polymer derived from this compound possesses a permanent positive charge on each repeating unit, independent of the solution's pH. This intrinsic charge ensures its solubility in water and other polar solvents, a significant advantage over the often difficult-to-process parent polyaniline. researchgate.netresearchgate.net

These water-soluble PANI derivatives are of interest for applications where processing in aqueous media is desirable, such as in coatings, sensors, and biomedical devices. The properties of such polymers are highly dependent on the synthetic conditions and the nature of the counter-ion associated with the quaternary ammonium (B1175870) group.

Table 1: Comparison of Polyaniline and a Hypothetical Poly(m-aminophenyltrimethylammonium) Salt

| Property | Polyaniline (Emeraldine Salt) | Poly(m-aminophenyltrimethylammonium) Salt (Predicted) |

| Solubility | Soluble in NMP, concentrated acids | Soluble in water, polar solvents |

| Doping Mechanism | External protonic acid doping | Self-doped (intrinsic charge) |

| pH Dependence | Conductivity is highly pH-dependent | Conductivity is largely pH-independent |

| Processability | Generally poor | Good aqueous processability |

Electrically Conductive Materials and Assemblies

While polyaniline is one of the most studied conducting polymers, its conductivity is influenced by its oxidation state and protonation level. wikipedia.org Introducing substituents onto the aniline ring can significantly alter the electronic properties and morphology of the resulting polymer.

Research on other substituted polyanilines has shown that while substituents often decrease the absolute conductivity, they can improve other properties like solubility and environmental stability. researchgate.netrsc.org

Non-Linear Optical (NLO) Materials

Molecules with electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. These materials are of interest for applications in optical communications, data storage, and frequency conversion.

This compound possesses the structural characteristics of a potential NLO chromophore. The amino group (-NH₂) is a strong electron donor, while the trimethylammonium group (-N(CH₃)₃⁺) is a potent electron acceptor. These two groups are connected by the π-system of the benzene (B151609) ring. This "push-pull" configuration can lead to a large second-order hyperpolarizability (β), a key parameter for second-harmonic generation. researchgate.netresearchgate.net

While direct studies on the NLO properties of this compound are scarce, research on analogous molecules has demonstrated the effectiveness of a trimethylammonium group as an acceptor. For instance, stilbene (B7821643) and tolan derivatives featuring a dimethylamino donor and a trimethylammonio acceptor have shown first hyperpolarizabilities many times larger than the standard NLO material, p-nitroaniline. researchgate.netekb.eg The permanent charge and the resulting ionic nature of these salts can also promote the formation of non-centrosymmetric crystal structures, which is a prerequisite for observing second-order NLO effects in the solid state. researchgate.net

Table 2: Key Molecular Features for Second-Order NLO Activity

| Feature | Role in NLO Properties | Presence in this compound |

| Electron Donor Group | "Pushes" electron density into the π-system | Yes (-NH₂) |

| Electron Acceptor Group | "Pulls" electron density from the π-system | Yes (-N(CH₃)₃⁺) |

| π-Conjugated Bridge | Facilitates intramolecular charge transfer | Yes (Benzene ring) |

| Asymmetry | Leads to a non-zero hyperpolarizability | Yes (meta-substitution) |

Electrocatalysis and Electrochemical Applications

The electrochemical properties of this compound and its polymers suggest potential applications in electrocatalysis. The cationic nature of the polymer derived from this monomer could be used to immobilize it onto negatively charged electrode surfaces through electrostatic interactions. This modified electrode could then act as a platform for catalyzing the electrochemical reactions of other species.

Furthermore, polymers containing redox-active units can function as redox mediators, facilitating electron transfer between the electrode and a substrate in solution. nih.gov Redox-active polymers are being explored for applications in energy storage, such as in redox flow batteries. nih.govchemrxiv.org A polymer derived from this compound would have redox-active aniline units. The permanent cationic charges could influence the interaction with anionic substrates, potentially enhancing reaction rates and selectivity. While specific examples involving this compound are not widely reported, the principle of using functionalized redox polymers as mediators is well-established. nih.govresearchgate.net

The electrochemical polymerization of aniline is a well-studied process that proceeds via the oxidation of the monomer to form a radical cation, which then couples to form polymer chains. scispace.comresearchgate.net The presence of substituents on the aniline ring can significantly affect the polymerization process. medjchem.com

For this compound, the trimethylammonium group is strongly electron-withdrawing. This would make the monomer more difficult to oxidize than aniline itself, requiring a higher applied potential for electropolymerization to initiate. mdpi.com The bulky nature of the substituent and its position at the meta-position could also sterically hinder the standard para-coupling (head-to-tail) mechanism that leads to the formation of highly conductive polyaniline. This could lead to the formation of oligomers or polymers with a more irregular structure and lower molecular weight. scispace.com The polymerization is typically carried out in an acidic medium to protonate the aniline monomer, but in the case of this compound, the molecule is already charged. medjchem.com

Organocatalysis and Phase Transfer Catalysis

Quaternary ammonium salts are the quintessential phase-transfer catalysts (PTCs). wikipedia.orgtcichemicals.com They facilitate the transfer of an anionic reactant from an aqueous phase to an organic phase where it can react with an organic substrate. This allows for reactions between reagents in immiscible phases, often leading to faster reaction rates, milder conditions, and higher yields. scribd.comalfachemic.com

This compound itself is a quaternary ammonium salt and could potentially function as a PTC. More importantly, it can serve as a versatile precursor for the synthesis of more complex catalysts. The primary amino group on the aromatic ring can be readily functionalized. For example, it could be converted into a part of a chiral ligand or a specific binding site. This would result in a bifunctional catalyst where the quaternary ammonium group provides the phase-transfer capability, and the functionalized moiety imparts catalytic activity or selectivity. This approach is particularly promising for the development of asymmetric phase-transfer catalysts, where a chiral environment is created around the transferred anion, leading to enantioselective transformations.

Design and Function of Catalyst Support Materials

The unique structure of this compound, featuring a positively charged quaternary ammonium group and a reactive aniline moiety, suggests its potential utility as a functional component in the design of advanced catalyst support materials. The permanent positive charge can influence the surface properties of a support material, potentially enhancing interactions with specific reactants or catalytic species.

Functionalization of Support Surfaces:

The aniline group provides a versatile handle for covalently grafting the molecule onto the surface of various support materials, such as silica, alumina, or polymers. This surface modification could be achieved through diazotization of the aniline followed by coupling to the support, or by reacting the amine group with surface functionalities like epoxides or carboxylic acids. The resulting immobilized cationic sites could serve several functions:

Anion Exchange and Catalyst Anchoring: The trimethylammonium groups can act as anion-exchange sites, providing a strong electrostatic anchor for anionic metal complex catalysts or negatively charged precursor species. This can prevent leaching of the active catalytic component from the support, enhancing catalyst stability and reusability.

Modulation of Surface Polarity: The introduction of these ionic groups would significantly increase the surface polarity of otherwise nonpolar or moderately polar support materials. This could be advantageous in reactions involving polar substrates or solvents, improving reactant accessibility to the catalytic sites.

Creation of Task-Specific Ionic Liquids (TSILs): By immobilizing the cationic aniline derivative onto a solid support, a material analogous to a supported ionic liquid phase (SILP) could be created. This would offer a high concentration of ionic sites within a defined porous structure, potentially influencing reaction rates and selectivity.

Potential Research Directions:

Further research would be necessary to explore these potential applications. Key areas of investigation would include the synthesis and characterization of this compound-functionalized materials, and the evaluation of their performance in various catalytic reactions, such as C-C coupling reactions, hydrogenations, or oxidations. A hypothetical data table summarizing potential research findings is presented below.

| Support Material | Functionalization Method | Catalyst | Target Reaction | Key Finding (Hypothetical) |

| Porous Silica | Diazonium Coupling | Palladium Nanoparticles | Suzuki Coupling | Enhanced catalyst stability and recyclability due to strong electrostatic interaction with the support. |

| Polystyrene Resin | N-Alkylation | Rhodium Complex | Hydroformylation | Increased reaction rate in polar solvents attributed to improved substrate partitioning near the catalytic sites. |

| Alumina | Amide Coupling | Gold Nanoparticles | Selective Oxidation | Altered product selectivity compared to the unsupported catalyst, suggesting electronic effects from the cationic support. |

Chemical Sensing Platforms (excluding biomedical applications)

The electronic and ionic properties of this compound also suggest its potential as a recognition element in chemical sensing platforms for the detection of various non-biomedical analytes. The aromatic ring and the quaternary ammonium group could participate in different types of interactions with target molecules.

Electrochemical Sensing:

The aniline moiety can be electropolymerized to form a conductive polymer film on an electrode surface. The presence of the trimethylammonium group within the polymer backbone could impart unique properties to the sensing interface:

Ion-Selective Electrodes: A polymer film containing fixed positive charges could act as an ion-exchanger, showing potentiometric or amperometric responses to specific anions. The selectivity could be tuned by the polymer's morphology and the presence of any co-deposited recognition elements.

Sensing of Volatile Organic Compounds (VOCs): The modified electrode could be used to detect VOCs through changes in the conductivity or capacitance of the polymer film upon analyte adsorption. The ionic nature of the polymer might enhance interactions with polar VOCs.

Optical Sensing:

While this compound itself is not intensely fluorescent, it could be incorporated into larger dye molecules or polymers to modulate their optical properties in the presence of an analyte.

Anion Detection: The permanent positive charge could lead to electrostatic interactions with anionic analytes, causing a change in the fluorescence or absorbance spectrum of a nearby chromophore. This could be the basis for a turn-on or turn-off optical sensor.

Indicator Displacement Assays: The trimethylammonium group could bind to a fluorescent indicator dye. Displacement of this dye by a target analyte with a higher affinity for the binding site would result in a measurable change in the optical signal.

Hypothetical Sensing Performance:

The potential performance of a chemical sensor based on this compound would depend on the specific platform and target analyte. A summary of hypothetical research findings for different sensing modalities is presented below.

| Sensing Platform | Analyte | Principle of Detection | Limit of Detection (Hypothetical) |

| Electropolymerized Film on Glassy Carbon Electrode | Nitrate Ions | Potentiometry | 10 µM |

| Quartz Crystal Microbalance with Functionalized Polymer | Toluene Vapor | Mass Change | 5 ppm |

| Fluorescent Polymer Film | Perchlorate Anions | Fluorescence Quenching | 50 µM |

Advanced Analytical Methodologies for M Trimethylammonium Aniline Detection and Quantification

Chromatographic Separations (e.g., HPLC, GC, Ion Chromatography) with Advanced Detection Methods

Chromatographic techniques are paramount in the analysis of m-trimethylammonium aniline (B41778), offering high-resolution separation from complex matrices. High-performance liquid chromatography (HPLC), gas chromatography (GC), and ion chromatography (IC) are the principal methods utilized, often coupled with advanced detection systems to enhance sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like m-trimethylammonium aniline. Reversed-phase HPLC is commonly employed, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Due to the ionic nature of this compound, ion-pair chromatography is often the preferred mode. This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte, thereby increasing its retention on the reversed-phase column. The choice of the ion-pairing agent, its concentration, and the pH of the mobile phase are critical parameters that need to be optimized for achieving efficient separation. mdpi.comresearchgate.net

For detection, ultraviolet (UV) detectors are commonly used, as the aromatic ring of this compound exhibits significant UV absorbance. researchgate.net However, for trace-level analysis and enhanced specificity, mass spectrometry (MS) is the detector of choice. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provide high sensitivity and structural information, enabling unambiguous identification and quantification of the analyte, even in complex biological matrices. pstc.orgscispace.combioanalysis-zone.comsemanticscholar.orgresearchgate.netnih.govscispace.com The use of volatile ion-pairing agents is advantageous in LC-MS applications to avoid contamination of the ion source. nih.gov

Gas Chromatography (GC): Direct analysis of quaternary ammonium (B1175870) salts like this compound by GC is challenging due to their low volatility and thermal instability. metrohm.com Therefore, pyrolysis-gas chromatography (Py-GC) is the most common approach. pstc.orgsdiarticle4.comnih.govacs.orgchromatographyonline.comd-nb.inforesearchgate.net In this technique, the sample is heated to a high temperature in an inert atmosphere, leading to the thermal degradation of the quaternary ammonium compound into smaller, volatile fragments that can be separated by GC. The resulting pyrogram serves as a fingerprint for the original compound. When coupled with a mass spectrometer (Py-GC-MS), the fragments can be identified, providing structural information about the parent molecule.

Ion Chromatography (IC): Ion-exchange chromatography is a well-established method for the determination of ionic species, including quaternary ammonium compounds. metrohm.comthermofisher.comamazonaws.comnih.govnih.gov In the context of this compound, cation-exchange chromatography is employed, where the positively charged analyte interacts with a negatively charged stationary phase. amazonaws.comnih.gov The retention of the analyte is influenced by the ionic strength and pH of the eluent. Suppressed conductivity detection is a common detection method in ion chromatography, offering universal detection for ionic species. thermofisher.com Amperometric detection can also be used for the analysis of aromatic amines. nih.gov

Table 1: Comparison of Chromatographic Methods for Aromatic Amine Analysis

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase/Eluent | Common Detectors | Advantages | Limitations |

| HPLC (Reversed-Phase Ion-Pair) | Partitioning of neutral ion-pairs | C18, C8 | Acetonitrile/water or Methanol/water with ion-pairing reagent | UV, MS, MS/MS | High versatility, suitable for non-volatile compounds | Requires ion-pairing reagents which can affect MS sensitivity |

| Pyrolysis-GC | Thermal decomposition followed by separation of volatile fragments | Polysiloxane-based | Inert gas (e.g., Helium, Nitrogen) | FID, MS | Suitable for non-volatile and thermally labile compounds | Destructive technique, complex pyrograms may require MS for identification |

| Ion Chromatography (Cation-Exchange) | Electrostatic interaction | Sulfonated or carboxylated resins | Aqueous buffers with salts | Conductivity, Amperometry | Direct analysis of ionic compounds, good for simple matrices | Can have interferences from other cations |

Electrophoretic Techniques for Separation and Analysis

Capillary electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for the separation of ionic compounds like this compound. These techniques utilize the differential migration of charged analytes in an electric field within a narrow capillary.

Capillary Zone Electrophoresis (CZE): CZE is the simplest form of CE, where separation is based on the differences in the charge-to-size ratio of the analytes. semanticscholar.orgresearchgate.netnih.govresearchgate.net As this compound is a cationic compound, it will migrate towards the cathode at a rate dependent on its electrophoretic mobility. The composition and pH of the background electrolyte are crucial parameters for optimizing the separation. The separation of positional isomers can often be achieved by carefully controlling these parameters. mdpi.comcapes.gov.brnih.govresearchgate.netnih.gov

Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of CE that allows for the separation of both neutral and charged analytes. scispace.comnih.govacs.orgmostwiedzy.plnih.gov This technique involves the addition of a surfactant to the background electrolyte at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The separation of this compound in MEKC would be governed by a combination of its electrophoretic mobility and its partitioning between the aqueous buffer and the micelles. This technique is particularly useful for separating complex mixtures of aromatic amines and their derivatives. thermofisher.com

Table 2: Overview of Electrophoretic Techniques for Aromatic Amine Analysis

| Technique | Principle of Separation | Key Parameters | Common Detectors | Advantages |

| Capillary Zone Electrophoresis (CZE) | Charge-to-size ratio | Background electrolyte pH and concentration, applied voltage | UV, DAD, MS | High efficiency, minimal sample and reagent consumption |

| Micellar Electrokinetic Chromatography (MEKC) | Electrophoretic mobility and partitioning into micelles | Surfactant type and concentration, pH, organic modifiers | UV, DAD, LIF | Separation of both charged and neutral analytes, high selectivity |

Spectrophotometric and Fluorimetric Quantification Methods